![molecular formula C19H18F2N4O B5561099 6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)
6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine, also known as DIPI, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. DIPI is a member of the imidazo[1,2-a]pyridine family, which has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Scientific Research Applications
Synthetic Chemistry and Stable N-heterocyclic Carbenes
The imidazo[1,2-a]pyridine skeleton is recognized for its versatility in generating new types of stable N-heterocyclic carbenes. Research by Alcarazo et al. (2005) demonstrates the utility of the imidazo[1,5-a]pyridine architecture in synthesizing Rh(I) mono- and biscarbenes, highlighting its importance in the development of stable carbenes for various synthetic applications (Alcarazo et al., 2005).
Antimycobacterial Activity
Lv et al. (2017) report on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These compounds, including those with N-[2-(piperazin-1-yl)ethyl] moieties, demonstrate the potential of the imidazo[1,2-a]pyridine core in antimycobacterial drug discovery, providing a foundation for further structure-activity relationship (SAR) studies (Lv et al., 2017).
Therapeutic Potential in Neurodegenerative Diseases
The research into imidazo[1,2-a]pyridine derivatives extends into therapeutic applications for neurodegenerative diseases. Gupta et al. (2020) synthesized a series of N-benzylated derivatives based on the lead compound donepezil, showcasing the anti-Alzheimer's activity of these compounds. The structural modifications of the imidazo[1,2-a]pyridine scaffold yielded promising results, indicating the potential for these compounds in managing Alzheimer's disease (Gupta et al., 2020).
Anticancer Activity
Ding et al. (2012) explored novel compounds bearing imidazo[2,1-b]thiazole scaffolds for their cytotoxicity against human cancer cell lines. The study identified specific compounds with significant inhibition of cancer cell growth, underlining the potential of the imidazo[1,2-a]pyridine scaffold in cancer therapy (Ding et al., 2012).
properties
IUPAC Name |
[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-16-9-14(10-17(21)11-16)12-23-5-7-24(8-6-23)19(26)15-1-2-18-22-3-4-25(18)13-15/h1-4,9-11,13H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBESRMLCSCYWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)C(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(3,5-Difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.